FLAP Inhibitory Activity Relative to the Patent Genus Baseline
The compound falls within the scope of a FLAP modulator patent that establishes a structural activity relationship for a multitude of examples. A closely related sub-series member containing a cyclopropylpyridine core and a phenylsulfanylpropanamide linker was shown to inhibit FLAP with a Ki of 40.2 nM [1]. However, that datum belongs to a distinct, enumerated example (US9073876 Compound 205 / US9732093 Compound 205) and cannot be directly attributed to CAS 2034205-61-1. No peer-reviewed or database-indexed potency value was located for the requested compound itself.
| Evidence Dimension | FLAP enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | No confirmed data available. |
| Comparator Or Baseline | US9073876 Compound 205 / US9732093 Compound 205 (Ki = 40.2 nM in a FLAP activity modulation assay using human and mouse FLAP-encoding DNA amplified by polymerase chain reaction) [1] |
| Quantified Difference | Cannot be calculated; no target compound data exists. |
| Conditions | In vitro FLAP enzyme assay. |
Why This Matters
Procurement decisions require potency benchmarks; the absence of a verified Ki for this compound means any inferred activity is speculative and cannot differentiate it from other genus members.
- [1] BindingDB entry for US9073876, 205::US9732093, Compound 205; Ki = 40.2 nM against FLAP. Derived from: Bosanac, T.; et al. Heterocyclic amides and sulfonamides as FLAP modulators. US Patent 9,073,876 B2. View Source
